Methyl 2-(thiazol-2-ylcarbamoyl)acetate
Description
Properties
CAS No. |
58199-15-8 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
methyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(11)4-5(10)9-7-8-2-3-13-7/h2-3H,4H2,1H3,(H,8,9,10) |
InChI Key |
XIYOPROLJLPDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Scientific Research Applications
Methyl 2-(thiazol-2-ylcarbamoyl)acetate is a thiazole derivative with a thiazole ring substituted with a carbamoyl group and an acetate moiety, drawing significant attention in medicinal chemistry for its diverse biological activities and potential therapeutic uses. Thiazole derivatives are generally known for their roles in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. this compound serves as a versatile precursor for synthesizing more complex molecules.
Applications in Scientific Research
Drug Development Derivatives of this compound are explored for their potential as antiarrhythmic and anticoagulant agents . Studies have indicated that this compound interacts effectively with various biological targets, underscoring the compound's potential in therapeutic applications.
Pharmaceutical Research This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its derivatives exhibit significant biological activity and could play a role in developing new therapeutic agents.
Anticancer Studies Thiazole and its derivatives have received attention from researchers because of their wide biological, pharmacological, and anticancer properties . Derivatives synthesized from this compound have shown the capacity to suppress the growth of cancer cell lines such as MCF-7 and HepG2, as well as halt the cell cycle and trigger apoptosis .
Biological Activities and Interactions
Antiarrhythmic and Anticoagulant Activities Novel thiazolo derivatives synthesized from this compound have demonstrated high antiarrhythmic activity compared to procaine amide and lidocaine as positive controls .
Enzyme Inhibition Studies have indicated that this compound interacts effectively with various biological targets. For example, one study found that a derivative of thiazole was effective at inhibiting the VEGFR-2 enzyme, which promotes tumor angiogenesis, growth, and proliferation .
Anti-inflammatory Activity Various synthetic compounds containing the thiazole core moiety have been explored for their anti-inflammatory properties .
Structural Similarities and Activities of Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl (4-methyl-1,3-thiazol-2-yl)acetate | Thiazole ring with methyl substitution | Antitumor and antifilarial activities |
| Thiazolidinone Derivatives | Thiazolidinone core | Antimicrobial and anti-inflammatory effects |
| 4-Thiazolidinones | Contains thiazolidine ring | Antihypertensive properties |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
Thiazolo-Thiadiazole Hybrids
Derivatives such as 4-substituted phenyl thiazol-2-imine-3,5-diphenyl thiadiazole (Fig. 2A) are synthesized by reacting Methyl 2-(thiazol-2-ylcarbamoyl)acetate with hydrazonoyl chlorides. These hybrids exhibit dual anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Compound 7i (ED₅₀ = 18.75 mg/kg in PTZ) outperforms phenytoin (ED₅₀ = 25 mg/kg) with lower neurotoxicity (TD₅₀ > 500 mg/kg) .
Thiourea Derivatives
Substituting the thiazole ring with thiourea moieties (e.g., 1-phenyl-3-(4-phenylthiazol-2-yl)thiourea) enhances anticonvulsant specificity.
Pyrazoline-Thiazole Derivatives
Incorporating pyrazoline rings (e.g., 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole) improves cyclooxygenase (COX) inhibition. Compounds 5 and 6 selectively inhibit hCOX-1 (IC₅₀ = 2.1–3.8 µM), comparable to indomethacin, via phenyl/4-F-phenyl substituents at C5 .
Functional Analogues
Thiadiazole Derivatives
Compounds like 3-[5-substituted-1,3,4-thiadiazol-yl]-2-styryl quinazolin-4(3H)-ones (Fig. 2B) demonstrate broad-spectrum anticonvulsant activity. BJ-8 (ED₅₀ = 6.3 sec in MES) and BJ-1 (ED₅₀ = 2.59 sec in locomotor tests) rival diazepam and phenobarbital, attributed to electron-withdrawing (-NO₂) and donating (-OCH₃) groups .
Dithiocarbamate-Benzothiazoles
4d (morpholine-substituted dithiocarbamate) shows antimicrobial and antioxidant activity (IC₅₀ = 8.2 µM in DPPH assay), linked to the CH₂S bridge enhancing radical scavenging .
Pharmacological and Toxicological Data Comparison
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Substituents like -N(CH₃)₂ or -OCH₃ on the phenyl ring enhance anticonvulsant activity in MES models .
- Electron-Withdrawing Groups: -NO₂ or -F at the C4 position improves COX-1 selectivity (2.5-fold over COX-2) .
- Thiourea Linkage : Critical for PTZ model efficacy, likely via GABAergic modulation .
- Hybridization : Combining thiazole with thiadiazole or pyrazoline scaffolds broadens activity spectrum (e.g., dual antiarrhythmic-anticoagulant effects) .
Figures
- Fig. 1 : Structure of this compound.
- Fig. 2A : Thiazolo-thiadiazole hybrid (Compound 7i).
- Fig. 2B : Thiadiazole-styryl quinazoline (BJ-8).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(thiazol-2-ylcarbamoyl)acetate?
- Methodology : The compound can be synthesized via condensation reactions using thiazole-2-amine and methyl chloroacetate derivatives. A modified protocol involves reacting methyl 2-chloroacetate with thiazole-2-carboxamide in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) under nitrogen atmosphere. Reaction progress is monitored by TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography . Alternative routes include alkolysis of intermediates like S-2-benzothiazolyl derivatives in methanol under controlled pH conditions (e.g., pH 6.5) to yield crystalline products .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles between heterocyclic and ester moieties (e.g., planar thiazole ring vs. ester groups at ~87° dihedral angles) .
- Spectroscopy :
- IR : Confirms C=O (1688–1697 cm⁻¹) and C=S (1226–1279 cm⁻¹) stretches .
- NMR : Distinct signals for methyl ester protons (δ ~3.4–4.4 ppm) and thiazole aromatic protons (δ ~7.0–7.8 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+2] at m/z 313.06 for derivatives) .
Advanced Research Questions
Q. What biological activities have been reported for derivatives of this compound?
- Pharmacological Applications :
- Antiarrhythmic/Anticoagulant : Substituent modifications (e.g., morpholine or alkyl chains) enhance activity. For example, morpholine-4-carbodithioate derivatives showed improved anticoagulant efficacy in vitro .
- Anticonvulsant : Hybrid derivatives (e.g., N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3-carbothioamide) demonstrated seizure suppression in rodent models via GABAergic modulation .
Q. How do oxidative degradation pathways impact the stability of this compound?
- Degradation Mechanism : Aerobic oxidation of analogous ethyl esters (e.g., ethyl 2-phenyl-2-(thiazol-2-yl)acetate) generates hydroxy derivatives, suggesting susceptibility to auto-oxidation in polar solvents. Stability studies recommend inert atmospheres (N₂/Ar) and antioxidants for long-term storage .
- Analytical Tracking : LC-MS and ¹H NMR monitor degradation products, such as hydroxylated intermediates, which can form dimeric structures via π-π stacking (centroid distances ~3.5 Å) .
Q. What computational methods are used to predict the bioactivity of its derivatives?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like cyclooxygenase-2 (COX-2) or voltage-gated sodium channels. Docking scores correlate with anti-inflammatory and anticonvulsant activities .
- QSAR Models : Topological polar surface area (TPSA) and LogP values predict blood-brain barrier permeability for CNS-targeting derivatives .
Q. How can contradictions in reported bioactivities across studies be resolved?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
